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Compound of Interest

Compound Name: N-palmitoyl tyrosine

CAS No.: 95399-77-2

Cat. No.: B3316478

Get Quote

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Overview
N-Palmitoyl tyrosine (N-PTyr) is an endogenous N-acyl amide, a class of signaling lipids

structurally analogous to the classical endocannabinoid anandamide (AEA)[1]. While classical

endocannabinoids primarily target CB1 and CB2 receptors, specific N-acyl amides like N-PTyr

exhibit opportunistic activation of Transient Receptor Potential (TRP) channels, functioning as

"ionotropic cannabinoid receptors"[2]. Notably, N-PTyr and N-acyl proline are uniquely

recognized as the only N-acyl amides demonstrated to activate TRPV2 with significant

efficacy[2].

Furthermore, its phosphorylated derivative, N-palmitoyl-tyrosine phosphoric acid (N-PTyr-PA),

acts as a highly potent, selective competitive antagonist of lysophosphatidic acid (LPA)

receptors[3].

Mechanistic Causality: From a structural pharmacology perspective, the tyrosine moiety

dictates this specific profile. The aromatic ring and the para-hydroxyl group of tyrosine provide
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unique steric bulk and hydrogen-bonding capabilities. In the context of TRP channels, this

allows N-PTyr to stabilize the open conformation of TRPV2 and TRPV4, leading to calcium

mobilization and subsequent microglial modulation[1]. Conversely, when phosphorylated (N-

PTyr-PA), the bulky headgroup sterically occludes the extracellular binding pocket of G-protein-

coupled LPA receptors. It binds with high affinity (IC50 ~6.5 nM) without triggering the

conformational change required for G-protein activation, effectively blocking LPA-induced

intracellular signaling[3].

Comparative Performance Analysis
When designing assays or therapeutic models, selecting the correct lipid modulator is

paramount. The table below objectively compares N-PTyr and N-PTyr-PA against alternative

lipid mediators and standard pharmacological agents to guide experimental design.

Table 1: Comparative Pharmacological Profile of N-PTyr and Alternative Modulators
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Compound
Primary
Target(s)

Mechanism of
Action

Potency (EC50
/ IC50)

Primary
Experimental
Application

N-Palmitoyl

Tyrosine (N-

PTyr)

TRPV2, TRPV4 Agonist Low µM range

Modulating

microglial

activation &

neuroinflammatio

n

N-PTyr

Phosphoric Acid

(N-PTyr-PA)

LPA1-LPA6

Receptors

Competitive

Antagonist

5.4 - 6.5 nM

(High Affinity)

Inhibiting LPA-

induced platelet

aggregation &

Cl- currents

Anandamide

(AEA)

CB1, CB2,

TRPV1
Agonist

~50 nM (CB1),

~1 µM (TRPV1)

Classical

endocannabinoid

signaling

baseline

Probenecid TRPV2 Agonist >100 µM

Synthetic

standard for

TRPV2 activation

Capsaicin TRPV1 Agonist ~710 nM

Standard

reference for

vanilloid pocket

binding

Experimental Protocols: Self-Validating Systems
Protocol 1: In Vitro Calcium Mobilization Dose-Response
Assay (TRPV2/4 Activation)
Objective: Quantify the EC50 of N-PTyr at TRPV2/4 receptors using a high-throughput

fluorescent readout.

Causality & Preparation: N-acyl amides are highly lipophilic. To prevent adsorption to

polystyrene assay plates and ensure accurate dosimetry, N-PTyr must be formulated in a
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vehicle containing 0.1 mg/mL fatty-acid-free Human Serum Albumin (HSA). HSA acts as a

physiological lipid carrier, ensuring the calculated dose-response curve reflects true receptor

affinity rather than aqueous solubility limits.

Step-by-Step Methodology:

Cell Culture: Seed HEK293 cells stably expressing human TRPV2 or TRPV4 into 384-well

black-walled, clear-bottom plates at 20,000 cells/well. Incubate overnight at 37°C.

Dye Loading: Aspirate media and incubate cells with 2 µM Fluo-4 AM in assay buffer (HBSS

with 20 mM HEPES, pH 7.4) for 45 minutes at 37°C. (Causality: The AM ester facilitates cell

permeation; subsequent intracellular esterase cleavage traps the active, calcium-sensitive

dye inside the cell).

Baseline Acquisition: Transfer the plate to a Fluorescent Imaging Plate Reader (FLIPR).

Record baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds to establish resting

calcium levels.

Ligand Addition: Automatically inject N-PTyr (dose-titrated from 1 nM to 100 µM) formulated

in the HSA-carrier buffer.

Kinetic Readout: Record fluorescence continuously for 3 minutes post-injection to capture

the peak intracellular calcium influx.

Self-Validating Control (Critical): In parallel wells, pre-incubate cells with 10 µM Ruthenium

Red (a non-selective TRP channel pore blocker) for 10 minutes prior to N-PTyr addition.

Validation Logic: Complete ablation of the calcium signal in these wells confirms that the

observed N-PTyr dose-response is strictly receptor-mediated and not an artifact of the lipid

acting as a membrane-disrupting surfactant.

Protocol 2: Electrophysiological Validation of LPA
Receptor Antagonism (N-PTyr-PA)
Objective: Determine the IC50 of the phosphorylated derivative, N-PTyr-PA, against LPA-

activated Cl- currents.
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Step-by-Step Methodology:

Oocyte Preparation: Surgically extract and defolliculate Xenopus laevis oocytes. Microinject

with cRNA encoding specific LPA receptor subtypes and incubate for 48-72 hours.

Voltage Clamp Setup: Impale oocytes with two microelectrodes (voltage-sensing and

current-injecting) filled with 3M KCl. Clamp the membrane potential at -60 mV.

Agonist Baseline: Perfuse the recording chamber with a sub-maximal dose of 1-oleoyl-LPA

(e.g., 100 nM) to establish the baseline oscillatory Cl- current amplitude.

Antagonist Dose-Response: Co-perfuse LPA with increasing concentrations of N-PTyr-PA (1

nM to 10 µM). (Causality: N-PTyr-PA must be applied extracellularly; it is ineffective when

microinjected, proving the inhibition site is on the extracellular receptor face[3]).

Self-Validating Washout (Critical): Following maximal inhibition, perfuse the chamber with

standard ND96 buffer for 15 minutes, followed by a re-challenge with LPA alone.

Validation Logic: The full recovery of the Cl- current confirms that N-PTyr-PA is a

reversible, competitive antagonist and has not caused irreversible pore blockade or

cellular toxicity[3].
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Figure 1: Mechanistic pathway of N-palmitoyl tyrosine activating TRPV channels to modulate

inflammation.
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Figure 2: Self-validating workflow for the N-PTyr in vitro calcium mobilization dose-response

assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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